molecular formula C17H18ClN3O4S B3682410 1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3682410
M. Wt: 395.9 g/mol
InChI Key: RBORKWFPBPQFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 1-(2-chlorobenzyl)piperazine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts.

    Nucleophiles: Sodium azide, potassium cyanide, or other nucleophilic reagents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(2-aminobenzyl)-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorobenzyl)piperazine: Lacks the sulfonyl and nitro groups, potentially resulting in different biological activities.

    4-[(4-nitrophenyl)sulfonyl]piperazine: Lacks the chlorobenzyl group, which may affect its pharmacological properties.

    Other piperazine derivatives: Various piperazine derivatives with different substituents can have diverse biological activities and applications.

Uniqueness

1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the chlorobenzyl and nitrophenylsulfonyl groups, which may confer specific chemical and biological properties not found in other piperazine derivatives.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-17-4-2-1-3-14(17)13-19-9-11-20(12-10-19)26(24,25)16-7-5-15(6-8-16)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBORKWFPBPQFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.